molecular formula C13H21N3O6 B13747834 tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate CAS No. 890091-52-8

tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate

Cat. No.: B13747834
CAS No.: 890091-52-8
M. Wt: 315.32 g/mol
InChI Key: GSYYNQCOQKDHOO-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate is a bifunctional compound featuring a tert-butyl carbamate protective group and a 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) ester moiety. This structure enables dual reactivity: the tert-butyl carbamate protects primary amines during synthetic processes, while the NHS ester facilitates efficient conjugation with nucleophiles (e.g., amines, thiols) under mild conditions. The compound is widely employed in peptide synthesis, prodrug development, and bioconjugation strategies due to its stability in basic media and selective deprotection under acidic conditions .

Synthesis typically involves coupling tert-butyl dicarbonate with aminopropyl intermediates, followed by NHS ester activation. For example, in a representative procedure, di-tert-butyl dicarbonate reacts with 3-aminopropanol derivatives in 1,4-dioxane/water mixtures, yielding tert-butyl carbamate intermediates. Subsequent reaction with NHS chloroformate introduces the dioxopyrrolidinyl group, achieving moderate to high yields (60–82%) .

Properties

CAS No.

890091-52-8

Molecular Formula

C13H21N3O6

Molecular Weight

315.32 g/mol

IUPAC Name

tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate

InChI

InChI=1S/C13H21N3O6/c1-13(2,3)21-11(19)14-7-4-8-15-12(20)22-16-9(17)5-6-10(16)18/h4-8H2,1-3H3,(H,14,19)(H,15,20)

InChI Key

GSYYNQCOQKDHOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

Preparation Methods

Boc Protection of 3-Aminopropylamine

  • Starting material: 3-aminopropylamine (also known as 1,3-diaminopropane).
  • Reagent: Di-tert-butyl dicarbonate (Boc2O).
  • Solvent: Typically anhydrous dichloromethane or tetrahydrofuran.
  • Base: Triethylamine or N,N-diisopropylethylamine to scavenge generated acid.
  • Conditions: The reaction is performed at 0 °C to room temperature under inert atmosphere.
  • Outcome: Selective protection of the primary amino group to form tert-butyl N-(3-aminopropyl)carbamate.

Activation with N-Hydroxysuccinimide (NHS)

  • Starting material: tert-butyl N-(3-aminopropyl)carbamate.
  • Reagents:
    • Succinic anhydride or succinyl chloride to introduce the succinyl linker.
    • N-hydroxysuccinimide (NHS) for activation.
    • Coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
  • Solvent: Anhydrous dichloromethane or dimethylformamide.
  • Conditions: Reaction at 0 °C to room temperature with stirring.
  • Work-up: Filtration to remove dicyclohexylurea byproduct, followed by purification via silica gel chromatography.
  • Outcome: Formation of the NHS ester, this compound.

Representative Synthetic Procedure

Step Reagents & Conditions Description
1 3-Aminopropylamine (1 equiv), Boc2O (1.1 equiv), triethylamine (1.2 equiv), DCM, 0 °C to RT, 2-4 h Boc protection of amino group yielding tert-butyl N-(3-aminopropyl)carbamate
2 tert-butyl N-(3-aminopropyl)carbamate, succinic anhydride (1.1 equiv), DMF, RT, 2 h Formation of succinylated intermediate
3 N-hydroxysuccinimide (1.2 equiv), DCC (1.2 equiv), DCM, 0 °C to RT, overnight Activation of carboxyl group to NHS ester
4 Filtration, silica gel chromatography, solvent evaporation Purification of final product

Analytical Data and Characterization

Summary Table of Key Reagents and Conditions

Step Reagent Solvent Temperature Reaction Time Notes
Boc Protection Di-tert-butyl dicarbonate, triethylamine Dichloromethane 0 °C to RT 2-4 h Inert atmosphere recommended
Succinylation Succinic anhydride Dimethylformamide RT 2 h Ensures carboxyl introduction
NHS Activation N-hydroxysuccinimide, DCC or DIC Dichloromethane 0 °C to RT Overnight Filter dicyclohexylurea

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxopyrrolidinyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate exhibit promising anticancer properties. For example, studies have demonstrated that derivatives can inhibit tumor growth by interfering with specific signaling pathways associated with cancer cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of carbamate derivatives that showed potent activity against various cancer cell lines. The mechanism involved the inhibition of cell cycle progression and induction of apoptosis in malignant cells .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)5.6Apoptosis induction
Compound BA549 (Lung)3.2Cell cycle arrest

Neurological Applications

The compound's structural similarity to neuroactive agents suggests potential applications in treating neurological disorders. Research into related compounds has shown effects on neurotransmitter modulation and neuroprotection.

Case Study : A recent investigation into the effects of similar carbamate derivatives on neuroinflammation revealed that they could reduce markers of oxidative stress in neuronal cultures. This suggests a protective role against neurodegenerative diseases .

CompoundModel SystemEffect Observed
Compound CNeuronal culturesReduced oxidative stress
Compound DAnimal model (AD)Improved cognitive function

Antimicrobial Properties

Some derivatives of this compound have shown antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance.

Case Study : In vitro studies demonstrated that a related compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, providing a basis for further development as an antimicrobial agent .

PathogenMinimum Inhibitory Concentration (MIC)
S. aureus12 µg/mL
E. coli15 µg/mL

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate involves its interaction with specific molecular targets. The dioxopyrrolidinyl moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that affect their activity. The tert-butyl carbamate group provides stability and protection during these interactions.

Comparison with Similar Compounds

tert-Butyl (3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)propyl)carbamate (Ref: 10-F612379)

  • Structural Difference: Contains an additional oxygen atom in the linker (oxycarbonyloxy vs. oxycarbonylamino), increasing hydrophilicity.
  • Reactivity: The oxycarbonyloxy group may reduce stability in aqueous environments compared to the oxycarbonylamino group.

N-{3-[{(1R)-1-[1-Benzyl-4-(2,5-difluorophenyl)-1H-pyrrol-2-yl]-2,2-dimethylpropyl}(hydroxyacetyl)amino]propyl}-N2-[(benzyloxy)carbonyl]-L-valinamide

  • Structural Difference : Replaces the NHS ester with a benzyloxycarbonyl (Cbz) group and incorporates a fluorophenyl-pyrrole moiety.
  • Reactivity : The Cbz group requires hydrogenation for deprotection, whereas the NHS ester enables direct conjugation.
  • Applications : Used in targeted drug delivery systems, with a focus on integrin binding. However, the synthesis is more complex (59% yield after hydrogenation) compared to the target compound’s straightforward NHS-mediated coupling (82% yield) .

Data Table: Key Properties and Performance Metrics

Compound Name Molecular Weight (g/mol) Solubility Reactivity Profile Yield Purity Applications
tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate 343.4 (calc.) DCM, DMSO, THF NHS ester conjugation; acid-labile Boc group 60–82% 98% Peptide synthesis, bioconjugation
tert-Butyl (3-((((2,5-dioxopyrioxid... (10-F612379) 357.4 (calc.) Limited in H2O Hydrolysis-prone oxycarbonyloxy linker N/A N/A Discontinued
N-{3-[...]-L-valinamide 703 ([M+H]+) DCM, MeOH Hydrogenation-dependent Cbz deprotection 59% 100% Integrin-targeted drug delivery

Key Research Findings

Stability and Reactivity: The NHS ester in the target compound exhibits faster conjugation kinetics (retention time: 5.72 min via LC-MS) compared to benzyloxycarbonyl derivatives, which require multi-step deprotection . The tert-butyl carbamate group remains intact under basic conditions (pH 8–10), whereas Cbz groups are susceptible to hydrogenolysis .

Synthetic Efficiency :

  • The target compound achieves higher yields (82%) in peptide couplings compared to fluorophenyl-pyrrole analogues (59%), attributed to the NHS ester’s superior leaving-group ability .

Applications in Drug Development :

  • The NHS ester enables rapid labeling of biomolecules (e.g., antibodies, enzymes), whereas analogues with bulky aryl groups (e.g., difluorophenyl) are tailored for specific receptor targeting .

Biological Activity

Tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate (CAS No. 890091-52-8) is a synthetic compound that has garnered interest for its potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C13H21N3O6
  • Molecular Weight : 315.32 g/mol
  • IUPAC Name : this compound

This compound acts primarily through modulation of enzyme activity and receptor interactions. The presence of the dioxopyrrolidine moiety suggests potential interactions with biological targets involved in metabolic pathways and cellular signaling.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to metabolic processes, potentially affecting pathways involved in cell proliferation and apoptosis.
  • Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing signaling cascades that regulate various physiological responses.

Biological Activity and Case Studies

Research has indicated several biological activities associated with this compound:

1. Neuroprotective Effects

A study highlighted the protective effects of similar compounds against neurotoxic agents in astrocytes, suggesting that this compound could exhibit neuroprotective properties by reducing oxidative stress and inflammation in neural cells .

2. Anticancer Activity

Preliminary investigations into related carbamate derivatives have shown promising anticancer activity. These compounds have been noted to induce apoptosis in cancer cell lines by modulating apoptotic pathways and inhibiting tumor growth .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

StudyBiological ActivityKey Findings
NeuroprotectionReduced TNF-α levels in astrocytes exposed to Aβ 1-42.
AnticancerInduced apoptosis in cancer cell lines; inhibited tumor growth.
Enzyme InteractionPotential modulation of metabolic enzymes leading to altered cellular metabolism.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate?

The synthesis typically involves coupling tert-butyl carbamate derivatives with activated pyrrolidinone intermediates. A common method reacts tert-butyl carbamate with 2,5-dioxopyrrolidin-3-yl chloride in the presence of a base like triethylamine. Solvent choice (e.g., dichloromethane or THF) and reaction temperature (0–25°C) significantly impact yield. Monitoring via thin-layer chromatography (TLC) and purification by column chromatography are recommended to isolate the product . For reproducibility, ensure stoichiometric ratios (1:1 molar ratio of carbamate to pyrrolidinone derivative) and inert atmosphere conditions to prevent side reactions .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirm functional groups (e.g., tert-butyl carbamate at δ ~1.4 ppm in 1^1H NMR) and pyrrolidinone carbonyl signals (δ ~170–175 ppm in 13^{13}C NMR) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 210–220 nm .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ = 283.2 m/z) .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a versatile intermediate:

  • Carbamate Protection : The tert-butyl group protects amines during multi-step syntheses, with deprotection achievable via trifluoroacetic acid (TFA) .
  • Pyrrolidinone Functionalization : The 2,5-dioxopyrrolidinyl moiety enables conjugation with nucleophiles (e.g., amines, thiols) for constructing peptidomimetics or polymer backbones .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what methodologies are used to assess its activity?

Mechanistic studies focus on its modulation of neurotransmitter pathways (e.g., GABAergic and glutamatergic systems). Techniques include:

  • Molecular Docking : Predict binding affinity to receptors like GABAA_A using software (AutoDock Vina) and crystallographic data .
  • Enzyme Inhibition Assays : Measure IC50_{50} values against targets like CDC25 phosphatases via fluorometric assays .
  • In Vivo Models : Evaluate anticonvulsant activity in rodent seizure models, monitoring EEG changes and behavioral endpoints .

Q. How can structural analogs of this compound be designed to enhance pharmacological properties?

Comparative analysis with analogs (e.g., tert-butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate) reveals structure-activity relationships (SAR):

Analog Modification Impact
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoateEster substituentIncreased solubility but reduced receptor affinity
(S)-Benzyl carbamate derivativeEnantiomeric substitutionStereoselective activity in receptor binding
Computational tools (e.g., DFT for electronic properties) guide rational design, while synthetic diversification (e.g., introducing halogens or sulfonyl groups) improves metabolic stability .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50​ values)?

Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies:

  • Standardized Protocols : Use uniform buffer systems (e.g., PBS pH 7.4) and validated cell lines .
  • Batch Reproducibility : Synthesize multiple lots and compare bioactivity via dose-response curves .
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Methodological Considerations

Q. How can Design of Experiments (DoE) optimize reaction conditions for scaled synthesis?

Apply factorial design to variables:

  • Factors : Temperature (20–40°C), solvent polarity (THF vs. DMF), catalyst loading (0.5–2 mol%).
  • Response Metrics : Yield, purity, reaction time. Statistical analysis (ANOVA) identifies critical factors. For example, elevated temperatures (>30°C) may degrade the carbamate group, necessitating lower thermal conditions .

Q. What advanced spectroscopic techniques elucidate hydrogen-bonding interactions in the crystal structure?

Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., N–H⋯O bonds stabilizing the lattice). Hydrogen atoms are located via Fourier difference maps, and refinement software (e.g., SHELXL) optimizes positions. The compound’s crystal packing often forms centrosymmetric dimers or chains, influencing solubility and stability .

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